4-Ethylbenzyl thiocyanate

Übersicht

Beschreibung

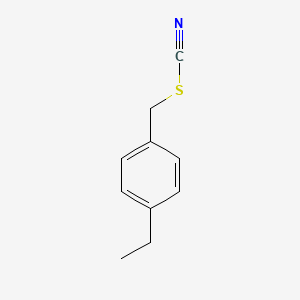

4-Ethylbenzyl thiocyanate is a chemical compound with the molecular formula C10H11NS . It contains a total of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .

Synthesis Analysis

Thiocyanate synthesis often involves a free radical reaction pathway . A strategy involving a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis

The molecular structure of 4-Ethylbenzyl thiocyanate consists of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis

Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Wissenschaftliche Forschungsanwendungen

Smoking Cessation Programs

4-Ethylbenzyl thiocyanate: can be used in the development of colorimetric paper-based sensors for detecting thiocyanate levels in saliva . This application is particularly useful in smoking cessation programs to monitor smoking habits more accurately. The presence of thiocyanate, a byproduct of tobacco smoke, can be quantified to distinguish between light and heavy smokers, aiding in the effectiveness of such programs.

Synthetic Precursors in Chemistry

This compound serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive thiocyanate group . Its utility in organic synthesis is significant, as it can lead to the formation of new molecules with potential applications in pharmaceuticals and materials science.

Biological Activity Studies

Thioureas, which include compounds like 4-Ethylbenzyl thiocyanate, exhibit a wide range of biological activities . They are studied for their potential antitumor, antibacterial, antifungal, and antimalarial properties. This makes them valuable in the field of medicinal chemistry for drug discovery and development.

Chemosensors

The thiocyanate moiety in 4-Ethylbenzyl thiocyanate can act as a chemosensor . Chemosensors are molecules that change their chemical properties in response to specific substances, and they can be used for detecting various ions or molecules, making them useful in environmental monitoring and diagnostics.

Material Science Applications

In material science, 4-Ethylbenzyl thiocyanate can be utilized to create polymers and adhesives with enhanced properties . Its incorporation into materials can lead to the development of flame retardants, thermal stabilizers, and antioxidants, contributing to safer and more durable products.

Colorimetric Analysis in Food and Nutrition

The thiocyanate ion, part of the 4-Ethylbenzyl thiocyanate structure, is used in colorimetric assays to determine the presence of iron in food samples . This application is crucial in the food industry and nutrition science, where accurate measurement of nutrient content is essential for health and safety regulations.

Wirkmechanismus

Target of Action

Thiocyanate derivatives, which include 4-ethylbenzyl thiocyanate, are known to interact with various biological targets

Mode of Action

Thiocyanate derivatives are known to interact with their targets through various mechanisms, such as nucleophilic reactions, electrophilic reactions, and free radical reactions . These interactions can lead to changes in the target molecules, affecting their function. The specific interactions of 4-Ethylbenzyl thiocyanate with its targets need to be investigated further.

Biochemical Pathways

Thiocyanate degradation has been reported to occur primarily via the ‘cyanate’ degradation pathway

Pharmacokinetics

Pharmacokinetics studies the behavior of a drug in the body over a period of time . Understanding the ADME properties of 4-Ethylbenzyl thiocyanate would provide insights into its bioavailability and potential therapeutic applications.

Result of Action

Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethylbenzyl thiocyanate. For instance, thiocyanate has a goitrogenic action since it inhibits NIS-mediated iodide uptake . .

Safety and Hazards

Zukünftige Richtungen

Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

Eigenschaften

IUPAC Name |

(4-ethylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZPHGFBIHQFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylbenzyl thiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)